molecular formula C10H7ClO3S B11871754 5-Chloronaphthalene-1-sulfonic acid CAS No. 89108-43-0

5-Chloronaphthalene-1-sulfonic acid

Cat. No.: B11871754
CAS No.: 89108-43-0
M. Wt: 242.68 g/mol
InChI Key: HQVZFRYJHNRSMU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Naphthalene (B1677914) Sulfonic Acid Chemistry

The journey of naphthalene sulfonic acid chemistry began in the mid-19th century with the exploration of coal tar, a byproduct of coal processing. ontosight.ai Scientists discovered that naphthalene, a primary component of coal tar, could undergo sulfonation—a reaction with sulfuric acid—to yield naphthalenesulfonic acids. ontosight.ai This discovery laid the groundwork for a new class of organic compounds with significant industrial potential.

The sulfonation of naphthalene itself is a classic example of kinetic versus thermodynamic control in organic reactions. wikipedia.org At lower temperatures (around 25°C), the reaction kinetically favors the formation of naphthalene-1-sulfonic acid. wikipedia.org In contrast, at higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the predominant product. wikipedia.org This temperature-dependent isomerism was a pivotal finding in understanding the reactivity of naphthalene and its derivatives.

The introduction of a chlorine atom to the naphthalene sulfonic acid structure, as seen in 5-chloronaphthalene-1-sulfonic acid, adds another layer of complexity and functionality. The synthesis of such chlorinated derivatives typically involves the sulfonation of a pre-existing chloronaphthalene.

Significance in Contemporary Organic Synthesis and Chemical Research

This compound and its related compounds are valuable intermediates in the synthesis of a variety of organic molecules. Their utility stems from the reactivity of both the sulfonic acid group and the chloro-substituent.

In the realm of dye chemistry, naphthalenesulfonic acids are foundational. They are precursors to naphthols, which are then used to create a wide array of dyestuffs and pigments. wikipedia.org The presence of the chlorine atom in this compound can influence the color and properties of the final dye molecule.

Furthermore, derivatives of this compound have been explored in medicinal chemistry. For instance, the sulfonamide derivative, 5-chloro-naphthalene-1-sulfonic acid (6-amino-hexyl)-amide, has been documented in chemical databases, suggesting its potential role in drug discovery and development. nih.gov

The sulfonic acid group imparts increased water solubility to the naphthalene core, a desirable property in many applications. This functional group can also participate in various chemical transformations, including desulfonation, conversion to sulfonyl chlorides, and nucleophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, influences the electronic properties of the naphthalene ring and can also be a site for further chemical modification.

Detailed Research Findings

The study of this compound and its isomers provides insights into the directing effects of substituents in electrophilic aromatic substitution reactions on the naphthalene ring system. The position of the sulfonic acid group and the chlorine atom dictates the regioselectivity of subsequent reactions.

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its chemical properties can be inferred from the extensive literature on related naphthalenesulfonic acids and their halogenated derivatives. The reactivity of the sulfonic acid group is well-established, including its ability to be replaced by other functional groups under specific conditions. For example, heating with dilute aqueous acid can lead to desulfonation, reverting to the parent chloronaphthalene.

Interactive Data Tables

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89108-43-0

Molecular Formula

C10H7ClO3S

Molecular Weight

242.68 g/mol

IUPAC Name

5-chloronaphthalene-1-sulfonic acid

InChI

InChI=1S/C10H7ClO3S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H,(H,12,13,14)

InChI Key

HQVZFRYJHNRSMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for 5 Chloronaphthalene 1 Sulfonic Acid

Direct Sulfonation Routes

Direct sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto a 1-chloronaphthalene (B1664548) ring. This method is a common industrial approach for producing various naphthalene (B1677914) sulfonic acids. The primary challenge lies in controlling the position of the incoming sulfonic acid group, as multiple isomers can be formed.

High-Temperature Sulfonation of Chloronaphthalene

The sulfonation of naphthalene derivatives is highly sensitive to temperature. In the case of naphthalene itself, sulfonation at lower temperatures (around 80°C) kinetically favors the formation of naphthalene-1-sulfonic acid, while higher temperatures (around 160°C) lead to the thermodynamically more stable naphthalene-2-sulfonic acid. quora.com This principle is foundational to understanding the sulfonation of substituted naphthalenes.

For chloronaphthalene, high-temperature sulfonation processes are employed in its synthesis. The existing chloro-substituent on the naphthalene ring influences the position of the incoming electrophile (the sulfonating species). The reaction must be carefully controlled because, at elevated temperatures, there is a risk of forming the thermodynamically favored isomer, which may not be the desired 1-sulfonic acid product.

Investigation of Sulfonating Agents and Reaction Catalysis

A variety of sulfonating agents can be used for this reaction, each with distinct properties and reactivities. The choice of agent is a critical parameter in the synthesis.

Sulfuric Acid (H₂SO₄) and Oleum (B3057394) (H₂SO₄·SO₃) : These are the most common and cost-effective sulfonating agents. google.com Oleum, which is a solution of sulfur trioxide (SO₃) in sulfuric acid, is a more potent agent. The reaction with sulfuric acid is an equilibrium process where the water formed during the reaction dilutes the acid, potentially halting the sulfonation unless it is removed or a large excess of acid is used. google.com

Chlorosulfonic Acid (ClSO₃H) : This is a highly reactive and rapid sulfonating agent. chemithon.com It reacts stoichiometrically and offers the advantage of not producing water as a byproduct; instead, it liberates hydrogen chloride (HCl) gas, which must be managed. chemithon.com Its high reactivity allows for milder reaction conditions compared to sulfuric acid or oleum. frontiersin.org

The direct sulfonation of aromatic compounds is typically self-catalyzed by the strong acid medium, but the choice of agent and its concentration are paramount for controlling the reaction rate and selectivity.

Optimization of Reaction Conditions for Regioselectivity and Yield

Achieving a high yield of the specific 5-chloronaphthalene-1-sulfonic acid isomer requires careful optimization of several reaction parameters. The goal is to favor sulfonation at the C-1 position while minimizing the formation of other isomers.

Regioselectivity is governed by both kinetic and thermodynamic control. quora.com

Kinetic Control : At lower temperatures, the reaction is faster at the most electronically activated and sterically accessible positions. For 1-chloronaphthalene, the alpha-positions (4, 5, and 8) are generally favored. The formation of the 1-sulfonic acid group is a kinetically controlled process.

Thermodynamic Control : At higher temperatures, the reaction becomes reversible, and the most stable isomer will predominate. This is often a beta-sulfonic acid or an alpha-isomer that minimizes steric strain. quora.com

To maximize the yield of this compound, conditions are typically optimized to favor the kinetic product.

Table 1: Optimization of Reaction Conditions for Direct Sulfonation
ParameterConditionEffect on Regioselectivity and Yield
TemperatureLow to ModerateFavors the kinetically controlled product (1-sulfonic acid). High temperatures can lead to isomerization and the formation of the more stable 2-sulfonic acid derivative. quora.com
Sulfonating AgentChlorosulfonic Acid or OleumStronger agents like oleum or chlorosulfonic acid can increase reaction rates, potentially allowing for lower temperatures and shorter reaction times, which helps in isolating the kinetic product. chemithon.com
Reaction TimeShortMinimizes the potential for the initial kinetic product to rearrange into the more thermodynamically stable isomer under the reaction conditions.
ConcentrationHigh concentration of sulfonating agentDrives the reaction equilibrium towards the products, increasing the overall yield. google.com

Indirect Synthetic Pathways

Indirect routes offer an alternative approach to synthesizing this compound, often providing better control over isomer purity by building the molecule in a stepwise fashion.

Selective Functionalization of Pre-sulfonated Naphthalene Intermediates

This strategy involves starting with a naphthalene ring that already contains a sulfonic acid group and then introducing the chlorine atom. For instance, the synthesis could begin with naphthalene-1-sulfonic acid. The subsequent chlorination step would then be directed by the existing sulfonate group. The sulfonic acid group is a deactivating, meta-directing group in benzene (B151609) chemistry, but its influence in the naphthalene system is more complex. This method can be an effective way to achieve the desired isomer if the directing effects align favorably or if selective chlorination catalysts are employed. The synthesis of related compounds often involves selective substitution reactions on pre-sulfonated naphthalene derivatives.

Development of Advanced Catalytic Approaches for Related Naphthalene Sulfonic Acids (e.g., Ullmann Coupling)

While not a direct method for sulfonation, advanced catalytic reactions like the Ullmann coupling are crucial for the synthesis of derivatives of naphthalene sulfonic acids, thereby representing an important indirect pathway to functionalized molecules within this class. The Ullmann reaction traditionally involves the copper-catalyzed coupling of two aryl halides to form a biaryl. nih.govbyjus.com Modern variations, often called "Ullmann-type" reactions, extend this to the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. organic-chemistry.orgnih.gov

This reaction becomes relevant when considering the synthesis of derivatives from a pre-formed halo-naphthalene sulfonic acid. For example, a precursor like 5-bromo- or 5-iodo-naphthalene-1-sulfonic acid could be coupled with various nucleophiles (amines, alcohols, etc.) using a copper catalyst. Recent advancements have led to milder reaction conditions and the use of catalytic amounts of copper, often supported by ligands. nih.govresearchgate.net

Table 2: Components of a Modern Ullmann-Type Coupling Reaction
ComponentDescriptionExample
Aryl HalideAn aromatic compound containing a halogen (I, Br). The substrate to be functionalized.5-Bromo-naphthalene-1-sulfonic acid
Coupling Partner (Nucleophile)The molecule that will be joined to the aryl halide, such as an amine, alcohol, or thiol.Aniline (B41778), Phenol
CatalystTypically a copper(I) salt, such as CuI (copper iodide). nih.govCuI
BaseRequired to facilitate the reaction, often a carbonate or phosphate.Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) nih.gov
SolventA polar aprotic solvent is often used.DMF (Dimethylformamide) nih.gov

This catalytic approach provides a powerful tool for derivatizing the naphthalene sulfonic acid core, enabling the synthesis of a wide range of related structures that would be difficult to access through direct substitution methods.

Process Research and Development for Scalable Synthesis

The industrial-scale synthesis of this compound primarily involves the direct sulfonation of 1-chloronaphthalene. The key challenge in this process is the control of isomer distribution, as sulfonation can occur at different positions on the naphthalene ring. The formation of the desired 1-sulfonic acid isomer is influenced by a delicate interplay of kinetic and thermodynamic factors.

The optimization of industrial production methods for this compound focuses on maximizing the yield of the desired isomer while minimizing the formation of byproducts, particularly the thermodynamically more stable 8-chloro and other isomers. This is typically achieved through precise control of reaction parameters.

Kinetic vs. Thermodynamic Control:

The sulfonation of naphthalene and its derivatives is a reversible reaction. stackexchange.com Lower reaction temperatures favor the formation of the alpha-sulfonic acid isomer, in this case, this compound, which is the kinetically controlled product. stackexchange.comthecatalyst.org The transition state leading to the 1-isomer is lower in energy due to better resonance stabilization. stackexchange.com Conversely, higher temperatures promote the formation of the more stable beta-sulfonic acid isomers, the thermodynamically favored products, due to steric hindrance between the sulfonic acid group and the peri-hydrogen in the 1-position. stackexchange.comthecatalyst.org

Therefore, to enhance the purity and efficiency of this compound production, industrial processes are optimized to operate under kinetic control. This involves:

Low-Temperature Sulfonation: Carrying out the reaction at the lowest feasible temperature to favor the formation of the 1-isomer.

Reaction Time: Carefully controlling the reaction time to maximize the yield of the kinetic product before significant isomerization to the thermodynamic product occurs.

Sulfonating Agent Concentration: The choice and concentration of the sulfonating agent, such as oleum (fuming sulfuric acid) or sulfur trioxide, are critical. The reactivity of the sulfonating species influences the reaction rate and selectivity.

Continuous Flow Synthesis:

Modern manufacturing is increasingly adopting continuous flow chemistry to improve safety, efficiency, and process control. nih.govnih.gov A continuous flow process for the synthesis of this compound would offer several advantages over traditional batch processing:

Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for excellent heat exchange, enabling precise maintenance of the optimal low temperature required for kinetic control.

Improved Mixing: Efficient mixing in flow reactors ensures homogeneous reaction conditions, leading to more consistent product quality.

Enhanced Safety: The small reaction volumes at any given time in a continuous flow system mitigate the risks associated with highly exothermic sulfonation reactions. rsc.org

Automation and Process Analytical Technology (PAT): Continuous flow systems can be readily integrated with online analytical tools (PAT), such as FTIR or Raman spectroscopy, for real-time monitoring of the reaction progress and isomer distribution. chromnet.net This allows for immediate adjustments to process parameters to maintain optimal conditions.

A hypothetical comparison of batch versus continuous flow processing for the synthesis of this compound is presented in Table 1.

Table 1: Comparison of Batch vs. Continuous Flow Processing for this compound Synthesis

ParameterBatch ProcessingContinuous Flow Processing
Temperature Control Challenging, potential for hot spotsExcellent, precise control
Mixing Can be non-uniformHighly efficient and uniform
Safety Higher risk with large volumesInherently safer with small volumes
Process Control Manual or delayedReal-time with PAT integration
Product Consistency Batch-to-batch variabilityHigh consistency
Scalability Requires larger vesselsScaling-out by parallelization

Following the sulfonation reaction, the crude product is a mixture containing the desired this compound, unreacted 1-chloronaphthalene, sulfuric acid, and isomeric byproducts. Advanced separation and purification techniques are essential to isolate the target compound with high purity.

Fractional Crystallization:

Fractional crystallization is a widely used technique for the separation of isomers based on differences in their solubility in a particular solvent. By carefully selecting the solvent and controlling the temperature, it is possible to selectively crystallize the desired this compound, leaving the more soluble isomers in the mother liquor. The process can be repeated in multiple stages to achieve higher purity. The efficiency of this separation is dependent on the solubility differences between the isomers and the ability to control the crystallization conditions precisely.

Preparative Chromatography:

For achieving very high purity levels, preparative high-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are powerful techniques.

Preparative HPLC: This method utilizes a stationary phase and a mobile phase to separate the components of a mixture based on their differential partitioning between the two phases. By selecting appropriate columns and elution conditions, it is possible to resolve and isolate the this compound from its isomers with high precision. The scalability of preparative HPLC allows for the purification of significant quantities of the target compound.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, which can sometimes lead to irreversible adsorption of the sample. It relies on the partitioning of the solutes between two immiscible liquid phases. HSCCC has been successfully applied to the purification of other aromatic sulfonic acids and offers a viable method for obtaining high-purity this compound.

The choice of purification technique depends on the desired purity level and the scale of production. A multi-step approach, combining fractional crystallization as a bulk purification step followed by preparative chromatography for final polishing, can be an effective strategy for obtaining highly pure this compound.

Table 2 provides a summary of the potential purification techniques and their key features.

Table 2: Advanced Separation and Purification Techniques for this compound

TechniquePrincipleAdvantagesConsiderations
Fractional Crystallization Differential solubilityCost-effective for bulk purificationPurity may be limited, requires significant solubility differences
Preparative HPLC Differential partitioning between a liquid mobile phase and a solid stationary phaseHigh resolution and purity, scalableHigher cost, solvent consumption
HSCCC Liquid-liquid partitioningNo solid support, avoids irreversible adsorption, good for polar compoundsSolvent system selection can be challenging

Chemical Reactivity and Transformation Studies of 5 Chloronaphthalene 1 Sulfonic Acid

Electrophilic Aromatic Substitution Reactions

The naphthalene (B1677914) ring system, being more reactive than benzene (B151609), readily undergoes electrophilic aromatic substitution. spcmc.ac.in The presence of both a deactivating, meta-directing sulfonic acid group and a deactivating, ortho-, para-directing chloro group on the 5-chloronaphthalene-1-sulfonic acid molecule creates a complex landscape for further substitutions.

In electrophilic aromatic substitution reactions of naphthalene, substitution at the 1-position (α-position) is generally favored kinetically over the 2-position (β-position). wordpress.comlibretexts.org This preference is attributed to the greater stability of the carbocation intermediate formed during α-substitution, which can better delocalize the positive charge while retaining a complete benzene ring in its resonance structures. libretexts.org

However, the directing effects of the existing substituents on this compound significantly influence the position of incoming electrophiles. The sulfonic acid group at the 1-position deactivates the ring and would typically direct incoming electrophiles to the meta positions (3 and 8). The chlorine atom at the 5-position also deactivates the ring but directs incoming electrophiles to the ortho (4 and 6) and para (8) positions. The interplay of these effects, along with steric hindrance from the bulky sulfonic acid group, will determine the final regiochemical outcome.

The chloro and sulfonic acid groups are both electron-withdrawing, which deactivates the naphthalene ring towards electrophilic attack compared to unsubstituted naphthalene. stackexchange.com The sulfonic acid group is a strong deactivator, while the chloro group is a weaker deactivator. This deactivation means that harsher reaction conditions, such as stronger Lewis acids or higher temperatures, may be required to facilitate further substitution reactions. masterorganicchemistry.com The specific nature of the electrophile and the reaction conditions can also influence the reaction pathway and the distribution of isomeric products. libretexts.org

Hydrolytic and Desulfonation Reactions Under Varied Conditions

The sulfonation of aromatic compounds is a reversible process. libretexts.org The sulfonic acid group can be removed through hydrolysis, a reaction known as desulfonation, typically by heating the sulfonic acid in the presence of aqueous acid. wikipedia.org The ease of desulfonation is related to the stability of the corresponding carbocation intermediate. For naphthalenesulfonic acids, the α-sulfonic acid group is generally more easily removed by hydrolysis than a β-sulfonic acid group. wordpress.com Therefore, under appropriate hydrolytic conditions, this compound can be converted back to 1-chloronaphthalene (B1664548). The conditions for this reaction, such as temperature and acid concentration, can be controlled to achieve the desired outcome.

Oxidation Chemistry and Mechanism Studies

Naphthalenesulfonic acids can be degraded through oxidation. capes.gov.brrsc.orgresearchgate.netpsu.edu Studies on the oxidation of naphthalenesulfonic acids by ozone have shown that the reaction proceeds via a 1,3-dipolar cycloaddition of ozone to the double bonds with the highest electron density in the aromatic ring. capes.gov.brrsc.orgresearchgate.netpsu.edu The presence of electron-withdrawing groups like the sulfonic acid group decreases the reactivity of the aromatic ring towards ozone. capes.gov.brresearchgate.netpsu.edu The oxidation products of naphthalenesulfonic acids include highly oxidized organic acids and sulfate (B86663) ions. capes.gov.brrsc.orgresearchgate.net For instance, in the oxidation of naphthalene-1-sulfonic acid, intermediate organic compounds such as glyoxal (B1671930) and acetic acid have been identified. rsc.org

Oxidation of Naphthalenesulfonic Acids with Ozone
Reaction Mechanism 1,3-dipolar cycloaddition of ozone to the most reactive double bonds in the aromatic ring. psu.edursc.org
Effect of Sulfonic Acid Groups Increased number of sulfonic acid groups decreases reactivity towards ozone. capes.gov.brresearchgate.netpsu.edu
Reaction Products Highly oxidized organic acids (e.g., glyoxal, acetic acid, oxalic acid, formic acid) and sulfate ions. capes.gov.brrsc.orgresearchgate.netpsu.edursc.org
Activation Energy Similar for different naphthalenesulfonic acids (37–42 kJ mol−1), suggesting a common reaction mechanism. capes.gov.brrsc.orgrsc.org

Reduction Reactions and Product Derivatization

The naphthalene ring system can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of aromatic rings. The chloro and sulfonic acid groups can also be targeted for reduction. For example, the chloro group can be removed by catalytic hydrogenolysis. Electrochemical reduction has also been shown to be an effective method for the dechlorination of chlorinated naphthalenes. researchgate.net The reduction of 1-chloronaphthalene can lead to the formation of naphthalene. researchgate.net

The resulting reduction products can be further functionalized. For example, the sulfonic acid group, or derivatives thereof, can be used as a handle for further chemical transformations. Naphthalenesulfonyl derivatives, such as 5-(dimethylamino)naphthalene-1-sulfonyl piperazine, have been developed as chemical derivatization reagents for analytical purposes, highlighting the potential for creating a variety of derivatives from the sulfonic acid moiety. nih.gov

Condensation Reactions Leading to Oligomers and Polymers

Derivatives and Analogs of 5 Chloronaphthalene 1 Sulfonic Acid: Synthesis and Structure Activity Relationships

Design and Synthesis of Naphthalene (B1677914) Sulfonamide Derivatives

The synthesis of naphthalene sulfonamide derivatives from 5-chloronaphthalene-1-sulfonic acid is a key area of research. These derivatives are often prepared through a multi-step process that begins with the conversion of the sulfonic acid to a more reactive sulfonyl chloride. This transformation is crucial as it allows for the subsequent reaction with various amines to form the desired sulfonamide linkage.

One common synthetic route involves the reaction of the parent sulfonic acid with a chlorinating agent. A novel and efficient method for this conversion utilizes 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as the chlorinating agent. organic-chemistry.org This process is notable for its mild, solvent-free conditions at room temperature, offering high efficiency and shorter reaction times compared to traditional methods. organic-chemistry.org Once the sulfonyl chloride is formed, it can be reacted with a variety of primary or secondary amines to yield a diverse library of naphthalene sulfonamide derivatives. For instance, N-(6-aminohexyl)-5-chloronaphthalene-1-sulfonamide and N-(5-aminopentyl)-5-chloro-1-naphthalenesulfonamide hydrochloride are examples of such derivatives that have been synthesized and characterized. nih.govchemicalbook.com

A notable study detailed the synthesis of a series of sulfonamide derivatives bearing a naphthalene moiety, which were evaluated for their biological activities. nih.gov The general synthetic scheme involved the condensation of an aniline (B41778) derivative with an aryl sulfonyl chloride in the presence of a base like triethylamine (B128534) (Et3N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This highlights the modularity of the synthetic approach, allowing for the introduction of various substituents to probe structure-activity relationships.

Functionalization of the Naphthalene Core with Diverse Chemical Moieties

The naphthalene core of this compound provides a scaffold for the introduction of a wide array of chemical moieties, leading to derivatives with tailored properties. Functionalization can occur at different positions on the naphthalene ring, influencing the electronic and steric characteristics of the resulting molecule.

A significant area of functionalization involves the displacement of the chlorine atom or the modification of the sulfonic acid group. For example, the Ullmann coupling reaction has been employed to synthesize 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives from 8-chloronaphthalene-1-sulfonic acid. nih.govacs.orgacs.org This reaction, which forms a C(aryl)-N bond, has been optimized using microwave assistance and a copper(0) catalyst, allowing for the coupling of various substituted anilines to the naphthalene core. nih.govacs.orgacs.org This method is advantageous as it tolerates the presence of the sulfonic acid group, which is often a sensitive functionality. acs.org

The sulfonic acid group itself imparts water solubility, a critical property for applications such as dyes and biological probes. Further functionalization can include the introduction of other groups like amino or hydroxyl groups to the naphthalene ring, which can alter the compound's properties. For instance, 5-aminonaphthalene-1-sulfonic acid is a derivative used as a derivatizing agent. thermofisher.com

Isomeric Studies of Halogenated Naphthalene Sulfonic Acids

The position of the halogen and sulfonic acid groups on the naphthalene ring significantly impacts the chemical and physical properties of the resulting isomers. Naphthalene can be monosulfonated to yield two primary isomers: naphthalene-1-sulfonic acid and the more stable naphthalene-2-sulfonic acid. wikipedia.org The introduction of a halogen atom, such as chlorine, further increases the number of possible isomers, each with unique characteristics.

For example, while this article focuses on this compound, another isomer, 5-chloronaphthalene-2-sulfonic acid, also exists and is used as a chemical intermediate. The different substitution patterns influence properties like reactivity and solubility. Isomeric purity is a crucial factor in the application of these compounds, particularly in the synthesis of dyes and pharmaceuticals where specific properties are required.

The synthesis of these isomers often relies on controlling the reaction conditions during the sulfonation of chloronaphthalene or the halogenation of naphthalenesulfonic acid. The choice of sulfonating agent, temperature, and reaction time can direct the substitution to specific positions on the naphthalene ring. Further sulfonation can lead to disubstituted products like 1,5-naphthalenedisulfonic acid. wikipedia.org

Structure-Reactivity and Structure-Function Relationship Investigations of Derivatives

The investigation of structure-reactivity and structure-function relationships is a cornerstone of the research on this compound derivatives. By systematically altering the chemical structure of these compounds and evaluating their properties, researchers can gain insights into the molecular features that govern their activity.

In the context of naphthalene sulfonamides, studies have shown that the nature of the substituents on both the naphthalene ring and the sulfonamide nitrogen plays a crucial role in their biological activity. For example, a study on a series of naphthalene sulfonamide derivatives as potential anticancer agents revealed that a compound with a naphthalen-1-yl moiety and a 4-methoxybenzyl group on the sulfonamide exhibited potent antiproliferative activity. nih.gov This suggests that these specific structural elements are important for the compound's interaction with its biological target, which in this case was identified as tubulin. nih.gov

The fluorescence properties of ANS derivatives are also highly dependent on their structure. The introduction of different substituents on the aniline ring of ANS can lead to derivatives with improved quantum yields, altered absorption and emission maxima, and even a complete loss of fluorescence. nih.govacs.orgacs.org This sensitivity to the local environment makes these compounds valuable as fluorescent probes for studying biological systems, such as the hydrophobic pockets of proteins. nih.govacs.orgacs.org The observed trends in the spectral properties of these derivatives can often be correlated with electronic parameters of the substituents, such as the Hammett substituent constant. acs.org

The table below summarizes the antiproliferative activity of selected naphthalene sulfonamide derivatives, highlighting the impact of structural modifications on their biological function.

CompoundMoietyIC50 (µM) against MCF-7 cellsIC50 (µM) against A549 cells
5cNaphthalen-1-yl0.51 ± 0.030.33 ± 0.01

Data sourced from a study on the antiproliferative and tubulin polymerization inhibitory activities of new sulfonamide derivatives bearing a naphthalene moiety. nih.gov

Integration into Complex Molecular Architectures for Targeted Applications

Derivatives of this compound can serve as building blocks for the construction of more complex molecular architectures designed for specific applications. The functional groups on these derivatives, such as the sulfonamide or amino groups, provide reactive handles for their incorporation into larger molecules.

One area where this is particularly relevant is in the development of targeted therapeutic agents or diagnostic tools. For example, the sulfonamide derivatives that exhibit potent anticancer activity could potentially be conjugated to a targeting moiety, such as an antibody or a small molecule ligand that recognizes a specific receptor on cancer cells. This approach would allow for the selective delivery of the cytotoxic agent to the tumor site, potentially reducing off-target effects.

The fluorescent properties of ANS and its derivatives make them ideal for integration into biosensors. These molecules can be covalently attached to proteins, nucleic acids, or other biomolecules to probe their structure, function, and interactions. The change in the fluorescence signal upon binding or a conformational change in the target biomolecule can be used to monitor these processes in real-time.

Furthermore, the sulfonic acid group itself can be used to anchor these molecules to surfaces or nanoparticles, creating functional materials with specific optical or recognition properties. This versatility makes derivatives of this compound valuable components in the toolbox of chemists and materials scientists.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Chloronaphthalene 1 Sulfonic Acid and Its Derivatives

Vibrational Spectroscopy (Infrared Spectroscopy) for Structural Elucidation

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the molecular structure of 5-Chloronaphthalene-1-sulfonic acid. By measuring the absorption of infrared radiation by the molecule, a unique spectral fingerprint is generated, revealing the vibrational modes of its chemical bonds.

The IR spectra of sulfonic acids can sometimes resemble those of their salts due to hydration under normal conditions. rsc.org However, specific and distinct features in the spectra allow for clear structural determination. For instance, the stretching vibration of the carbonyl group (C=O) is a strong indicator in both IR and Raman spectra. mdpi.com In derivatives of 7-azaindole, this vibration is observed as a prominent band. mdpi.com

Key vibrational frequencies for sulfonic acids and their derivatives help in identifying the core functional groups. The spectra of polyelectrolyte complexes have been shown to differ based on the solvent used for assembly, indicating the sensitivity of IR spectroscopy to intermolecular interactions. rsc.org For example, the peak at 1200 cm⁻¹ is sharp for polystyrenesulfonic acid sodium salt, while it appears as a symmetric shoulder for polystyrenesulfonic acid, with maxima at 1220 cm⁻¹ and 1177 cm⁻¹. rsc.org Furthermore, the C-S stretching peak at 620 cm⁻¹ is more defined in the salt form compared to the free acid. rsc.org

Table 1: Characteristic Infrared Absorption Bands for Related Sulfonic Acid Compounds

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) ** Reference
O-H (in SO₃H) Stretching 3431 (broad and strong) researchgate.net
N-H Stretching 3098 mdpi.com
C=O Stretching 1653 - 1663 mdpi.com
Aromatic C-H Stretching ~3030 rsc.org
S=O (in SO₃H) Asymmetric & Symmetric Stretching 1220 - 1177 rsc.org
C-S Stretching 620 rsc.org

Note: The exact positions of these bands for this compound may vary slightly due to the specific molecular environment.

Chromatography-Mass Spectrometry (GC-MS and HPLC-MS) for Purity and Component Analysis

Chromatography coupled with mass spectrometry is a cornerstone for separating complex mixtures and identifying individual components with high sensitivity and specificity. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are pivotal in the analysis of this compound and its derivatives, particularly for purity assessment and the identification of trace impurities.

GC-MS is suitable for volatile and thermally stable compounds. For non-volatile compounds like sulfonic acids, derivatization is often required to increase their volatility. wur.nl This technique offers high column efficiency, allowing for the separation of numerous compounds in a single run. wur.nl GC-MS analysis has been successfully employed to identify various acidic compounds in complex mixtures, demonstrating its utility in separating and identifying components based on their mass-to-charge ratio. researchgate.net

HPLC-MS is the preferred method for non-volatile and thermally labile compounds like this compound. Reverse-phase HPLC methods using mobile phases of acetonitrile (B52724) and water, often with additives like formic acid for MS compatibility, are commonly used. sielc.com HPLC-MS is highly effective for the simultaneous determination of various naphthalene (B1677914) sulfonates in complex matrices, such as highly saline geothermal brines. researchgate.net The use of ion-pair chromatography in conjunction with fluorescence detection can achieve very low detection limits. researchgate.net The development of sensitive LC-MS methods is crucial for the analysis of both small and large molecules, with ultrapure reagents being essential for achieving high signal-to-noise ratios. lcms.cz

Table 2: Typical GC-MS and HPLC-MS Parameters for Analysis of Related Compounds

Parameter GC-MS HPLC-MS Reference
Column Capillary columns (e.g., Rxi-5ms) Reverse-phase (e.g., C18) restek.com, sielc.com
Mobile Phase - Acetonitrile/Water with formic or acetic acid sielc.com, lcms.cz
Ionization Mode Electron Ionization (EI) Electrospray Ionization (ESI) restek.com, lcms.cz
Detector Quadrupole, Ion Trap, ToF Quadrupole, Q-TOF wur.nl, lcms.cz

| Derivatization | Often required for sulfonic acids (e.g., silylation) | Generally not required | wur.nl |

Spectrophotometric Analysis (UV-Vis) for Concentration and Purity Determination

UV-Visible (UV-Vis) spectrophotometry is a quantitative analytical technique used to measure the concentration of a substance in a solution by measuring its absorbance of light at specific wavelengths. For this compound, which contains a chromophoric naphthalene ring system, UV-Vis spectroscopy is a straightforward and effective method for concentration determination and purity assessment.

The UV-Vis spectrum of naphthalene derivatives typically exhibits characteristic absorption bands. The absorbance at the wavelength of maximum absorption (λmax) is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law. This allows for the creation of a calibration curve from standards of known concentration, which can then be used to determine the concentration of unknown samples. google.com For instance, studies on naphthalene sulfonic acid formaldehyde (B43269) condensate have shown a linear relationship between concentration and maximum absorbance. researchgate.net

The technique can also be used to assess purity. The presence of impurities with different chromophores can lead to shifts in the λmax or the appearance of additional absorption bands in the spectrum. The pH of the solution can also influence the UV-Vis spectrum, as the ionization state of the sulfonic acid group can affect the electronic transitions within the molecule. google.com

Table 3: UV-Vis Absorption Data for Related Naphthalene Derivatives

Compound Solvent λmax (nm) Reference
Naphthalene Derivative Chloronaphthalene Not specified researchgate.net
Naphthalene Derivative Dimethylformamide Not specified researchgate.net
Naphthalene Sulfonic Acid Formaldehyde Condensate Water Not specified researchgate.net

Note: Specific λmax values for this compound would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structure. It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for the precise assignment of the molecular framework of this compound and its derivatives.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals provide a wealth of structural information. For example, the aromatic protons of the naphthalene ring system in this compound would appear in a specific region of the spectrum, and their coupling patterns would help to confirm the substitution pattern.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic) and the nature of the attached functional groups. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons, providing unambiguous structural assignments. nih.gov

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for Naphthalene Derivatives

Nucleus Compound Type Typical Chemical Shift Range (ppm) Reference
¹H Aromatic Protons 7.0 - 8.5 rsc.org, chemicalbook.com
¹H Amine Protons Varies chemicalbook.com
¹³C Aromatic Carbons 110 - 150 rsc.org, rsc.org

Note: The specific chemical shifts for this compound would depend on the solvent and the specific electronic effects of the chloro and sulfonic acid groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure of this compound in the solid state.

For a successful X-ray diffraction analysis, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

A study on a derivative, 3-(5-Chloronaphthalene-1-sulfonamido)-2-(2-hydroxyethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-5-ium chloride, revealed its crystal structure. nih.gov The compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The analysis showed a dihedral angle of 75.19 (6)° between the pyrazole (B372694) ring and the naphthalene ring system. nih.gov The crystal structure was stabilized by a network of N—H⋯O, N—H⋯Cl, and O—H⋯Cl hydrogen bonds, as well as weak π–π stacking interactions. nih.gov Such detailed structural information is invaluable for understanding the solid-state packing and intermolecular forces that govern the physical properties of the compound.

Table 5: Crystallographic Data for a Derivative of this compound

Parameter Value Reference
Compound 3-(5-Chloronaphthalene-1-sulfonamido)-2-(2-hydroxyethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-5-ium chloride nih.gov
Molecular Formula C₁₈H₂₀ClN₄O₃S⁺·Cl⁻ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 14.790 (3) nih.gov
b (Å) 10.432 (2) nih.gov
c (Å) 13.155 (3) nih.gov
β (°) 103.84 (3) nih.gov
Volume (ų) 1970.9 (7) nih.gov

| Z | 4 | nih.gov |

Applications in Advanced Chemical Synthesis and Materials Science Research

An Intermediate in Complex Organic Synthesis Pathways

The strategic placement of the chloro and sulfonic acid functional groups on the naphthalene (B1677914) ring system endows 5-Chloronaphthalene-1-sulfonic acid with a reactivity profile that is highly advantageous for the construction of elaborate molecular architectures. This makes it a sought-after starting material for a range of multi-step organic syntheses.

Precursor for Fine Chemicals and Specialty Organic Compounds

In the field of fine chemical manufacturing, this compound serves as a fundamental building block for the production of a variety of specialty organic compounds. Its derivatives are integral to the development of materials with specific, high-value properties. The sulfonic acid group, for instance, can be readily converted into other functional groups, such as sulfonyl chlorides or sulfonamides, which then act as reactive handles for further molecular elaboration. This versatility allows for the synthesis of a diverse array of compounds tailored for specific applications in materials science and other advanced technology sectors.

Research into the derivatives of naphthalenesulfonic acids, including chlorinated variants, highlights their importance as intermediates. While direct studies focusing solely on this compound are not abundant, the well-documented reactivity of its analogs provides a strong basis for its utility in this area. The chloro substituent also offers a site for nucleophilic substitution reactions, further expanding the range of possible derivatives.

Synthesis of Pharmaceutical and Agrochemical Intermediates

The naphthalene scaffold is a common motif in many biologically active molecules. Consequently, this compound and its derivatives are valuable intermediates in the synthesis of potential pharmaceutical and agrochemical agents. The presence of the chloro and sulfonic acid groups allows for precise chemical modifications to generate libraries of compounds for biological screening.

A search of chemical databases reveals the existence of various derivatives of this compound that are explored in research and development. For example, the compound 5-Chloro-naphthalene-1-sulfonic acid (6-amino-hexyl)-amide is listed in PubChem, indicating its relevance in synthetic and medicinal chemistry research. googleapis.com The sulfonamide linkage, formed from the sulfonic acid group, is a common feature in many pharmaceutical drugs.

Utilization in Dye Chemistry and Pigment Synthesis

The application of naphthalenesulfonic acid derivatives in the coloration industry is a well-established field. These compounds serve as crucial coupling components or as precursors to them in the synthesis of a wide variety of synthetic dyes and pigments.

Synthesis of Azo Dyes and Reactive Dyes

Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the largest class of synthetic colorants. The synthesis of these dyes often involves the diazotization of an aromatic amine and its subsequent coupling with an electron-rich coupling component. Naphthalenesulfonic acids and their derivatives are frequently used as these coupling components. The sulfonic acid group not only influences the final color of the dye but also imparts water solubility, which is a critical property for many dyeing processes.

Patents related to the preparation of reactive azo dyes often describe the use of various naphthalenesulfonic acid derivatives as key intermediates. google.com Reactive dyes are a class of colored organic substances that form a covalent bond with the substrate they are coloring, leading to excellent wash fastness. The general synthetic strategies outlined in these patents are applicable to a wide range of substituted naphthalenesulfonic acids, including this compound.

Furthermore, a closely related compound, 5,6-Diamino-4-chloronaphthalene-1-sulfonic acid, has been identified as a key intermediate in the synthesis of Pigment Green 9 . dyestuffintermediates.com This provides strong evidence that the this compound framework is a viable and utilized structure in the synthesis of high-performance pigments.

Impact on Dyeing Performance and Substantivity

The chemical structure of a dye molecule has a profound impact on its dyeing properties, including its affinity for a particular fiber (substantivity), its color fastness, and its behavior under various application conditions. The presence of a sulfonic acid group, as in this compound, is known to significantly enhance the water solubility of a dye, a crucial factor for its application in aqueous dyeing systems.

Development of Specialty Chemical Formulations

Beyond its role as a synthetic intermediate, this compound and its derivatives can be incorporated into specialty chemical formulations to impart specific functionalities. The inherent properties of the molecule, such as its acidity and the presence of the naphthalene ring, can be leveraged in various industrial applications.

For instance, sulfonic acids are known to be strong acids and can be used as catalysts in certain organic reactions. While specific examples of this compound being used in this capacity are not prevalent in readily available literature, the general use of aromatic sulfonic acids as catalysts is well-documented.

The development of specialty formulations often involves the use of unique chemical structures to achieve desired performance characteristics. The combination of a chlorinated naphthalene core with a sulfonic acid group presents a unique set of properties that could be exploited in areas such as surfactants, emulsifiers, or as additives in polymer and materials science. However, specific research and development in these areas for this compound is not widely published.

Applications in Polymer and Resin Chemistry

This compound and its derivatives have found utility in the field of polymer and resin chemistry, primarily functioning as curing agents and performance-enhancing additives in various materials.

Phenolic resins, a class of thermosetting polymers, require a curing agent to facilitate the cross-linking process that results in a hardened, durable material. While traditional catalysts like sulfuric acid and p-toluene sulfonic acid are effective, there is ongoing research into more advanced curing agents to improve reaction times and final product properties. google.com

Sulfonated compounds, including naphthalene sulfonic acid derivatives, are recognized for their catalytic activity in the curing of phenolic resins, particularly resoles. google.comgoogleapis.com The strong acidic nature of the sulfonic acid group accelerates the condensation reactions necessary for the formation of the cross-linked network. google.com The incorporation of these sulfonated molecules can significantly reduce the curing time of resoles. google.com For instance, mixtures containing sulfonated phenolic oligomers have been shown to decrease the crosslinking time to a fifth of the duration previously required. google.com

The general mechanism involves the acid-catalyzed dehydration of methylol groups present in the resole resin, leading to the formation of methylene (B1212753) bridges between phenolic units. This process transforms the initially low-molecular-weight, soluble resin into a rigid, three-dimensional network. The use of specific sulfonic acids can also influence the final properties of the cured resin.

While direct research on this compound as a curing agent for phenolic resins is not extensively detailed in the provided results, the broader class of sulfonated aromatic compounds, including naphthalene sulfonic acids, is well-established in this application. google.comgoogleapis.com The presence of the chloro group on the naphthalene ring could potentially modify the catalytic activity or the properties of the resulting polymer, a subject for further investigation.

Table 1: Comparison of Catalysts for Phenolic Resin Curing

Catalyst TypeAdvantagesDisadvantages
Traditional Mineral Acids (e.g., Sulfuric Acid) Low cost, high reactivity. google.comPotential for undesirable side reactions, can be corrosive. free.fr
p-Toluene Sulfonic Acid Effective catalyst, commonly used. google.comCan be slower than some advanced catalysts. google.com
Sulfonated Phenolic Oligomers/Calixarenes Significantly reduces curing time, can be incorporated into the polymer structure. google.comMay be more complex to synthesize.
Latent Acid Catalysts (e.g., Phenyl Hydrogen Maleate) Provide good storage stability and a controlled cure upon heating. free.frRequires elevated temperatures to activate. free.fr

In the realm of composite materials, particularly cement and concrete, naphthalene sulfonate-formaldehyde condensates (SNF) are widely utilized as high-range water reducers, also known as superplasticizers. vinatiorganics.comgoogle.com These polymers are synthesized by the reaction of naphthalene sulfonic acid with formaldehyde (B43269). google.com The resulting sulfonated polymer chains adsorb onto the surface of cement particles, imparting a negative charge. vinatiorganics.comaade.org This leads to electrostatic repulsion between the particles, preventing their agglomeration and improving the dispersion of the cement in water. aade.org

The improved dispersion results in several beneficial effects on the properties of fresh and hardened concrete:

Increased Fluidity and Workability: The slump of the concrete is significantly increased, making it easier to place and finish without the need for additional water. vinatiorganics.commade-in-china.com

Reduced Water Content: For a given workability, the amount of water required in the mix can be substantially reduced. vinatiorganics.com This lower water-to-cement ratio leads to a denser, more durable concrete with higher compressive strength and reduced permeability. vinatiorganics.com

Enhanced Early Strength: The improved dispersion of cement particles can accelerate the hydration process, leading to higher early strength development. made-in-china.com

While the primary component of SNF is polymerized naphthalene sulfonate, the starting monomer can be a variety of naphthalene sulfonic acids. The presence of a chlorine atom on the naphthalene ring, as in this compound, could potentially influence the polymerization process and the performance of the resulting superplasticizer. However, the provided search results focus on the general class of naphthalene sulfonates rather than this specific chlorinated derivative.

The mechanism of action for sulfonated dispersants is primarily based on electrostatic repulsion. aade.org In contrast, another class of superplasticizers, polycarboxylate ethers (PCEs), function through a combination of electrostatic repulsion and steric hindrance. aade.org

Table 2: Effects of Naphthalene Sulfonate-Based Superplasticizers on Concrete Properties

PropertyEffectMechanism
Workability/Fluidity IncreasedElectrostatic repulsion between cement particles, leading to better dispersion. vinatiorganics.comaade.org
Water Requirement DecreasedImproved dispersion allows for lower water content at the same workability. vinatiorganics.com
Compressive Strength IncreasedLower water-to-cement ratio results in a denser and stronger concrete matrix. vinatiorganics.com
Permeability DecreasedDenser microstructure reduces the ingress of water and aggressive chemicals. vinatiorganics.com
Setting Time Can be slightly retardedThe polymer film on cement particles can slightly delay the initial hydration reactions.

Environmental Fate and Degradation Mechanisms of Naphthalene Sulfonic Acids

Environmental Mobility and Transport Studies in Aquatic Systems

The environmental mobility of naphthalene (B1677914) sulfonic acids in aquatic environments is largely dictated by their physicochemical properties. The presence of the sulfonic acid functional group (-SO₃H) imparts a high degree of water solubility to the naphthalene structure. rsc.orgnih.gov This characteristic is fundamental to their transport in water.

Once introduced into an aquatic system, NSAs tend to remain in the water column and are transported with the bulk flow of water. Their high solubility means they have a low tendency to partition into sediment or bioaccumulate in aquatic organisms. canada.ca Studies on related sulfonated aromatic compounds confirm that the sulfonate group enhances their mobility in water and soil. For instance, research on sulfonated polystyrenes demonstrates that the sulfonate groups facilitate the transport of water molecules and cations, indicating a high affinity for the aqueous phase. mdpi.com

While specific mobility studies on 5-Chloronaphthalene-1-sulfonic acid are not extensively documented, its structure—containing both a polar sulfonic acid group and a nonpolar chloronaphthalene backbone—suggests a high potential for dissolution and transport in aquatic systems. The chlorine atom may slightly increase its hydrophobicity compared to non-chlorinated NSAs, but the dominant influence of the sulfonic acid group ensures significant water solubility and, consequently, high environmental mobility.

Biodegradation Pathways and Microbial Metabolism Research

The biodegradation of naphthalene sulfonic acids is a key process influencing their persistence in the environment. While the naphthalene ring itself can be degraded by a wide variety of microorganisms, the addition of a sulfonic acid group, and particularly a chlorine atom, generally increases the compound's resistance to microbial attack. rsc.orgnih.gov

A critical initial step in the microbial degradation of NSAs is the removal of the sulfonic acid group, a process known as desulfonation. Aerobic bacteria have evolved several mechanisms to cleave the carbon-sulfur bond. d-nb.infooup.com A common pathway is initiated by a dioxygenase enzyme, which hydroxylates the aromatic ring. nih.govfrontiersin.org This hydroxylation destabilizes the C-SO₃ bond, leading to the spontaneous elimination of the sulfonate group as sulfite (B76179) (SO₃²⁻). oup.comnih.gov

For instance, some Pseudomonas species initiate the metabolism of naphthalene sulfonates by a double hydroxylation of the sulfonated ring, yielding a dihydrodiol. This intermediate is then converted to 1,2-dihydroxynaphthalene with the concurrent release of sulfite. nih.govfrontiersin.org The resulting 1,2-dihydroxynaphthalene can then enter the conventional naphthalene degradation pathway. nih.gov In some cases, desulfonation can occur after the initial ring cleavage. oup.com

While specific metabolites for the biodegradation of this compound are not well-documented, studies on related compounds provide insights. The microbial degradation of 2-chloronaphthalene, for example, has been shown to produce metabolites such as 3-chloro-2-naphthol, 6-chloro-1-naphthol, and 1-oxy-3-carboxymethyl-5(6)-chloro-isocumarin. nih.govwho.int It is plausible that the degradation of this compound would proceed through analogous chlorinated intermediates following desulfonation.

Table 1: General Mechanisms of Aerobic Bacterial Desulfonation
Mechanism TypeKey EnzymeProcess DescriptionExample Substrate
Dioxygenase-mediatedNaphthalene DioxygenaseHydroxylation of the aromatic ring leads to the spontaneous release of sulfite. nih.govfrontiersin.orgNaphthalene sulfonic acids
Post-Ring CleavageVariousDesulfonation occurs after the aromatic ring has been opened. oup.com4-aminobenzenesulfonate
ReductiveUnknownA formally reductive reaction to cleave the C-S bond. d-nb.infoAromatic sulfonates

Following desulfonation and initial modifications, the central aromatic structure is degraded via ring cleavage. For naphthalene derivatives, this process typically begins with the formation of a dihydroxylated intermediate, such as 1,2-dihydroxynaphthalene. nih.gov This intermediate is then a substrate for ring-cleavage dioxygenase enzymes, which can operate through two main pathways:

Ortho-cleavage: The enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups. In naphthalene degradation, the analogous enzyme 1,2-dihydroxynaphthalene dioxygenase converts 1,2-dihydroxynaphthalene to 2-hydroxychromene-2-carboxylic acid. nih.govasm.org

Meta-cleavage: The enzyme catechol 2,3-dioxygenase cleaves the bond adjacent to the hydroxyl groups. This pathway funnels intermediates towards central metabolism via compounds like salicylate (B1505791) and gentisate. nih.gov

In anaerobic degradation, the mechanism is different and involves the reduction of the aromatic ring prior to cleavage. Studies on naphthalene degradation by sulfate-reducing bacteria show that the molecule is first carboxylated to form 2-naphthoic acid, which is then reduced before the ring is opened. nih.govresearchgate.net The resulting products are saturated cyclohexane (B81311) structures, not monoaromatic compounds. nih.gov

The molecular structure of substituted naphthalenes has a profound impact on their biodegradability. The presence of electron-withdrawing groups like the sulfonic acid moiety generally makes the aromatic ring more resistant to the initial electrophilic attack by oxygenase enzymes, thus hindering degradation. rsc.orgnih.gov

The position and number of sulfonate groups are critical. Studies have shown that reactivity decreases as the number of sulfonic groups on the naphthalene ring increases. rsc.org Furthermore, the presence of a halogen atom, such as chlorine in this compound, typically increases the compound's recalcitrance. Halogenated aromatics are often more resistant to microbial degradation than their non-halogenated counterparts.

Research on other complex organic acids, such as naphthenic acids, has established a clear structure-persistence relationship. Increased cyclization and alkyl branching were found to decrease biodegradation rates significantly. nih.govresearchgate.net By analogy, the combined presence of both a chloro and a sulfonate substituent on the naphthalene ring of this compound is expected to contribute to its environmental persistence.

Table 2: Influence of Structural Features on Biodegradation of Aromatic Compounds
Structural FeatureImpact on Biodegradation RateReasonReference
Sulfonic Acid Group(s)DecreasesIncreases water solubility and resistance to initial enzymatic attack. rsc.orgnih.gov rsc.orgnih.gov
Chlorine AtomDecreasesIncreases recalcitrance and can inhibit microbial enzymes.General principle
Increased Cyclization/BranchingDecreasesSteric hindrance and increased chemical stability. nih.govresearchgate.net nih.govresearchgate.net

Photodegradation and Advanced Oxidation Processes for Environmental Remediation

In addition to biodegradation, abiotic degradation processes can contribute to the removal of naphthalene sulfonic acids from the environment. Photodegradation, either through direct photolysis or indirect photo-oxidation, can be a significant transformation pathway in sunlit surface waters. nih.gov

Advanced Oxidation Processes (AOPs) have been investigated as effective treatment methods for water contaminated with NSAs. These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a broad range of organic pollutants. researchgate.net

Ozonation: Ozone can directly attack the naphthalene ring via 1,3-dipolar cycloaddition, particularly at the double bonds with the highest electron density (positions 1-2, 3-4, 5-6, and 7-8). rsc.orgresearchgate.net The reaction rate, however, is significantly reduced by the presence of electron-withdrawing sulfonic groups. rsc.org

Fenton and Photo-Fenton Processes: The Fenton process (Fe²⁺/H₂O₂) and the Photo-Fenton process (Fe²⁺/H₂O₂/UV light) are highly effective in degrading NSAs. deswater.comresearchgate.net The Photo-Fenton process, in particular, can achieve high levels of chemical oxygen demand (COD) and total organic carbon (TOC) removal, indicating significant mineralization of the parent compound. researchgate.net

Persulfate Oxidation: Activation of persulfate (S₂O₈²⁻) by heat or alkali can also generate powerful radicals capable of degrading NSAs. Studies on H-acid (1-amino-8-naphthol-3,6-disulfonic acid) have shown significant removal rates using this method. nih.gov

Direct photolysis of some sulfonated aromatics can lead to desulfonation and ring cleavage. nih.govresearchgate.net For this compound, it is expected that these AOPs and, to a lesser extent, natural photodegradation would contribute to its transformation in the environment, breaking it down into smaller, more oxidized byproducts and eventually, under ideal conditions, to carbon dioxide, water, and inorganic ions.

Computational Chemistry and Theoretical Investigations of 5 Chloronaphthalene 1 Sulfonic Acid

Electronic Structure and Molecular Conformation Analysis

The electronic structure and preferred three-dimensional shape (conformation) of 5-Chloronaphthalene-1-sulfonic acid are fundamental to its chemical behavior. The naphthalene (B1677914) core is a bicyclic aromatic system, and the substituents—a chlorine atom at the 5-position and a sulfonic acid group at the 1-position—significantly influence its electronic and steric properties.

Theoretical studies on related molecules, such as 1-chloronaphthalene (B1664548), have been conducted to determine their precise structures using methods like chirped-pulse Fourier transform microwave spectroscopy combined with quantum chemical calculations. researchgate.netuva.es These studies reveal how the chlorine atom distorts the naphthalene ring through inductive and mesomeric effects. uva.es The chlorine atom, being more electronegative than carbon, withdraws electron density from the ring (an inductive effect), while its lone pairs can donate electron density back into the aromatic system (a mesomeric effect). uva.es

Table 1: Predicted Structural Parameters of this compound (Note: These are illustrative values based on theoretical calculations of similar molecules and general principles, as specific published data for this exact molecule is scarce.)

Parameter Predicted Value Influence of Substituents
C1-S Bond Length ~1.80 Å Typical for aryl sulfonic acids.
C5-Cl Bond Length ~1.74 Å Consistent with chloro-aromatic compounds. researchgate.net
C1-C9-C8 Angle >120° Steric hindrance from the bulky sulfonic acid group.

Conformational analysis would focus on the rotation around the C1-S bond. The orientation of the -OH group of the sulfonic acid relative to the naphthalene ring can be investigated to find the most stable (lowest energy) conformation. This is crucial as the conformation can affect intermolecular interactions and reactivity.

Reaction Mechanism Elucidation Through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions, including identifying transition states and calculating activation energies. nih.govrsc.org For this compound, this could be applied to understand its synthesis or its reactions to form derivatives.

For instance, the sulfonation of 1-chloronaphthalene to produce various isomers, including this compound, is a key industrial process. Theoretical calculations could model this reaction to determine why the sulfonic acid group is directed to specific positions on the naphthalene ring. By calculating the energies of the intermediate carbocations (Wheland intermediates) for sulfonation at different positions, one can predict the most likely products under different reaction conditions (kinetic vs. thermodynamic control).

Similarly, the conversion of the sulfonic acid to a sulfonyl chloride (e.g., 5-Chloronaphthalene-1-sulfonyl chloride) is a common transformation. chemicalbook.com Computational modeling can elucidate the mechanism of this reaction with reagents like thionyl chloride, detailing the stepwise process and the energies involved. This provides a deeper understanding than what can be gleaned from experimental observations alone. nih.gov

Spectroscopic Property Predictions and Interpretations

Computational methods can predict various types of spectra, which can then be used to interpret experimental data or to identify unknown compounds. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra would be highly valuable.

NMR Spectroscopy: The chemical shifts of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule can be calculated. These theoretical shifts are highly sensitive to the electronic environment of each nucleus. The predicted spectrum would show distinct signals for each of the six aromatic protons, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and sulfonic acid groups.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Calculations can predict the frequencies and intensities of the key vibrational bands. For this molecule, characteristic frequencies would include the O-H stretch and S=O stretches of the sulfonic acid group, the C-Cl stretch, and the various C-H and C=C stretching and bending modes of the aromatic rings.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be modeled using time-dependent DFT (TD-DFT). The naphthalene system has characteristic π-π* transitions, and the substituents will cause a shift in the absorption maxima (a chromophoric effect).

Table 2: Predicted Spectroscopic Data for this compound (Note: These are illustrative predictions based on computational methods.)

Spectroscopic Technique Predicted Feature Interpretation
¹H NMR Multiple signals in the 7.5-9.0 ppm range Aromatic protons in different electronic environments.
IR Strong bands at ~1250 cm⁻¹ and ~1050 cm⁻¹ Asymmetric and symmetric S=O stretching vibrations.
IR Broad band at ~3400 cm⁻¹ O-H stretching of the sulfonic acid group.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. nih.gov This is particularly relevant for designing new molecules with desired properties.

For derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds, for example, by creating various amides or esters from the sulfonic acid group. The biological activity of these derivatives (e.g., as enzyme inhibitors) would be measured experimentally.

Computational software is then used to calculate a wide range of "descriptors" for each molecule. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. nih.gov Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates these descriptors to the observed activity. nih.govnih.gov

The resulting QSAR equation can be used to:

Predict the activity of new, unsynthesized derivatives.

Understand which molecular properties are most important for the desired activity.

This approach allows for the rational design of more potent or selective compounds, saving significant time and resources compared to a purely trial-and-error approach. nih.gov

Molecular Docking and Ligand-Target Interaction Studies (for Biologically Relevant Derivatives)

When derivatives of this compound are found to have biological activity, molecular docking can be used to investigate how they interact with their biological target, such as a protein or enzyme. nih.gov Molecular docking is a computational method that predicts the preferred orientation of a ligand (the derivative) when bound to a receptor to form a stable complex. nih.gov

The process involves:

Obtaining a 3D structure of the target protein, often from X-ray crystallography or NMR spectroscopy.

Using a docking program to place the ligand into the active site of the protein in many different possible conformations and orientations.

"Scoring" each of these poses based on the calculated binding affinity, which estimates the strength of the interaction.

The results of a docking study can reveal key intermolecular interactions, such as:

Hydrogen bonds: For example, between the sulfonic acid or sulfonamide group of the ligand and amino acid residues in the protein's active site.

Ionic interactions: The negatively charged sulfonate group can interact with positively charged residues like lysine (B10760008) or arginine.

Hydrophobic interactions: The naphthalene ring can interact with nonpolar pockets in the protein.

This information is invaluable for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to improve its fit and binding affinity to the target, potentially leading to more effective therapeutic agents. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 5-chloronaphthalene-1-sulfonic acid, and how can purity be validated?

Methodological Answer: The synthesis typically involves sulfonation of naphthalene using oleum (fuming sulfuric acid) at low temperatures to favor substitution at the 1-position, followed by chlorination . Key steps include:

  • Temperature Control : Maintaining sulfonation below 50°C minimizes byproducts like 2-sulfonic acid derivatives .
  • Purification : Recrystallization from aqueous ethanol or chromatographic separation is recommended. Validate purity via HPLC (high-performance liquid chromatography) with UV detection at 254 nm and 1H NMR to confirm absence of unreacted naphthalene or chlorinated byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • FTIR : Identify sulfonic acid (–SO3H) stretches (~1180 cm⁻¹ for S=O asymmetric stretching) and C–Cl vibrations (~550 cm⁻¹) .
    • 13C NMR : Assign aromatic carbons using DEPT-135 to distinguish quaternary carbons near the sulfonic acid group .
  • Thermal Analysis : DSC (Differential Scanning Calorimetry) determines melting points (expected ~90°C for anhydrous form) and decomposition thresholds .

Advanced Research Questions

Q. How do substituents (e.g., chlorine position) influence the acidity and solubility of naphthalene sulfonic acid derivatives?

Methodological Answer:

  • Acidity Measurement : Use potentiometric titration in aqueous/organic solvents to determine pKa. The electron-withdrawing Cl at the 5-position enhances sulfonic acid acidity compared to unsubstituted analogs .
  • Solubility Studies : Conduct phase-solubility experiments in mixed solvents (e.g., water/ethanol). The polar sulfonic acid group increases hydrophilicity, but steric effects from Cl may reduce solubility in nonpolar media .

Q. What experimental and computational approaches resolve contradictions in reported transport properties (e.g., ion conductivity) of sulfonated naphthalenes?

Methodological Answer:

  • In Situ Characterization : Use synchrotron X-ray scattering to correlate morphology (e.g., lamellar vs. disordered phases) with ionic conductivity .
  • Multiphysics Modeling : Develop coarse-grained molecular dynamics (CG-MD) models incorporating sulfonic acid group hydration and Cl substituent steric effects .
  • Data Reconciliation : Compare literature data using standardized protocols (e.g., fixed humidity/temperature) to isolate experimental variables .

Q. How can researchers design composite materials using this compound for advanced applications (e.g., proton-exchange membranes)?

Methodological Answer:

  • Composite Fabrication : Blend with perfluorinated polymers (e.g., Nafion®) via solution casting. Optimize ratios (e.g., 10–30 wt% sulfonic acid) to balance proton conductivity and mechanical stability .
  • Performance Testing :
    • Electrochemical Impedance Spectroscopy (EIS) : Measure proton conductivity under controlled humidity (30–90% RH).
    • Tensile Testing : Assess mechanical durability using ASTM D638 standards .

Data Analysis and Literature Gaps

Q. How should researchers address inconsistencies in reported degradation mechanisms of this compound under oxidative conditions?

Methodological Answer:

  • Controlled Degradation Studies : Use HPLC-MS to track decomposition products (e.g., chlorinated quinones or sulfones) under varying pH and oxidant concentrations (e.g., H2O2) .
  • Isotopic Labeling : Introduce 13C or 35S isotopes to trace reaction pathways and validate competing mechanisms (e.g., radical vs. electrophilic oxidation) .

Q. What gaps exist in understanding the environmental fate of this compound, and how can they be addressed?

Methodological Answer:

  • Gap Identification : Limited data on biodegradability and bioaccumulation potential.
  • Experimental Design :
    • Microcosm Studies : Expose to soil/water microbial communities and monitor via LC-QTOF-MS for metabolite identification .
    • QSAR Modeling : Predict ecotoxicity using Quantitative Structure-Activity Relationship models based on Cl and –SO3H substituent parameters .

Methodological Best Practices

Q. How to ensure reproducibility in synthesizing and characterizing this compound derivatives?

Methodological Answer:

  • Detailed Documentation : Follow Beilstein Journal guidelines for experimental sections, including raw NMR/FTIR data in supplementary materials .
  • Cross-Validation : Collaborate with independent labs to replicate key findings (e.g., melting points, reaction yields) .

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